tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate

pKa nucleophilicity amine basicity

tert‑Butyl ((6‑bromonaphthalen‑2‑yl)methyl)carbamate (CAS 2386148‑13‑4) is a bifunctional benzyl‑type carbamate that combines a Boc‑protected aliphatic amine with a 6‑bromo‑naphthalene core [REFS‑1]. The methylene spacer between the naphthalene ring and the carbamate nitrogen fundamentally alters the electronic and steric profile of the protected amine compared with directly N‑Boc‑protected aniline analogs [REFS‑2].

Molecular Formula C16H18BrNO2
Molecular Weight 336.22 g/mol
Cat. No. B8166704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate
Molecular FormulaC16H18BrNO2
Molecular Weight336.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18-10-11-4-5-13-9-14(17)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,18,19)
InChIKeyGJVVVHMSPZRJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate – Procurement-Ready Boc‑Protected 6‑Bromo‑2‑naphthylmethylamine Building Block


tert‑Butyl ((6‑bromonaphthalen‑2‑yl)methyl)carbamate (CAS 2386148‑13‑4) is a bifunctional benzyl‑type carbamate that combines a Boc‑protected aliphatic amine with a 6‑bromo‑naphthalene core [REFS‑1]. The methylene spacer between the naphthalene ring and the carbamate nitrogen fundamentally alters the electronic and steric profile of the protected amine compared with directly N‑Boc‑protected aniline analogs [REFS‑2]. Available at a standard purity of 98 % with batch‑specific QC (NMR, HPLC, GC), the compound serves as a well‑characterized intermediate for medicinal‑chemistry and materials‑science programmes that require a protected benzylic‑amine handle and a cross‑coupling‑competent aryl bromide at the 6‑position [REFS‑1].

Boc‑protected benzylic amine for orthogonal deprotection sequences
6‑bromo‑naphthalene core supports palladium‑catalyzed cross‑coupling
98% purity with batch‑specific QC (NMR, HPLC, GC) for reproducible synthesis

Why In‑Class Naphthyl‑Carbamate Building Blocks Cannot Replace tert‑Butyl ((6‑bromonaphthalen‑2‑yl)methyl)carbamate


Closely related naphthyl‑carbamate building blocks differ profoundly in the basicity of the liberated amine, the selectivity of Boc‑removal, and the steric accessibility of the amine nitrogen. The methylene spacer in the target compound converts the nitrogen from an aryl‑type (pKa of the conjugate acid of aniline ≈ 4.6) to a benzyl‑type amine (pKa of benzylamine ≈ 9.3) [REFS‑1]. This shift not only enhances nucleophilicity for downstream amide‑ or urea‑forming reactions but also renders the Boc group thermally more stable, enabling selective deprotection of aryl‑Boc groups in its presence [REFS‑2]. Substituting the target with the directly N‑Boc‑protected 6‑bromo‑2‑naphthylamine, its N‑methyl congener, or the unprotected amine would therefore alter reactivity, compromize chemoselectivity, and ultimately derail multi‑step synthetic sequences.

Target amine type
Benzylic amine after deprotection (pKa shift) – direct N‑Boc‑protected analog releases a weaker aniline‑type nucleophile, altering coupling reactivity
Boc‑group stability
Alkyl‑Boc resists thermal acid‑free conditions; aryl‑Boc analog cleaves prematurely, breaking orthogonal deprotection strategies
Amine steric profile
Methylene spacer provides conformational flexibility absent in rigid aniline analogs, potentially impacting target binding or later diversification

Quantitative Differentiation of tert‑Butyl ((6‑bromonaphthalen‑2‑yl)methyl)carbamate Against Closest Analogs


Elevated Basicity of the Deprotected Amine – pKa Advantage Over Direct Aryl‑Carbamate Analogs

The methylene linker in the target compound yields a benzyl‑type amine after Boc removal, whose conjugate acid has a pKa ≈ 9.3, versus pKa ≈ 4.6 for the aniline‑type amine derived from the directly N‑Boc‑protected analog tert‑butyl (6‑bromonaphthalen‑2‑yl)carbamate (CAS 869114‑68‑1) [REFS‑1]. This near‑five‑order‑of‑magnitude difference in basicity translates into markedly higher nucleophilicity for subsequent functional‑group interconversions.

Basicity advantage
Class‑level
pKa ≈ 9.3 (target) vs 4.6 (aryl‑analog)
ΔpKa ≈ 4.7; ≈ 50 000‑fold higher basicity
Supports amine coupling reactivity context
Nucleophilicity shift may improve acylation and reductive amination
pKa nucleophilicity amine basicity benzylamine

Thermal Boc‑Deprotection Selectivity – Alkyl‑Boc Stability vs Aryl‑Boc Lability

Ryan et al. (2024) demonstrated that, under thermal continuous‑flow conditions in the absence of acid, aryl N‑Boc groups can be cleanly removed while alkyl N‑Boc groups remain intact [REFS‑1]. Because the target compound contains a benzyl‑type (alkyl) N‑Boc group, it is expected to survive thermal deprotection conditions that would cleave the aryl N‑Boc present in the analog tert‑butyl (6‑bromonaphthalen‑2‑yl)carbamate.

Thermal selectivity
Reported
Alkyl‑Boc retained vs aryl‑Boc cleaved
Aryl‑Boc >95% conversion at 100–160 °C, alkyl‑Boc intact
Supports orthogonal deprotection design
Cross‑study comparable flow‑chemistry evidence
selective deprotection N-Boc continuous flow thermal stability

Documented Purity and Batch‑Level QC – 98 % with NMR, HPLC, GC Traceability

The target compound is supplied by Bidepharm at a standard purity of 98 % with batch‑specific QC that includes NMR, HPLC, and GC [REFS‑1]. In contrast, several closely related building blocks such as (6‑bromonaphthalen‑2‑yl)methanamine (CAS 1261806‑08‑9) are typically listed at 95 % purity without the same breadth of batch‑level QC documentation [REFS‑2].

Purity & QC
Head‑to‑head
98% purity (NMR, HPLC, GC)
Comparator 95% with minimal QC documentation
Documented purity supports batch consistency
Comprehensive QC reduces re‑purification burden
purity QC batch analysis procurement

Conformational Flexibility – Methylene Spacer Enables Better Steric Accommodation in Binding Pockets

The methylene spacer between the naphthalene ring and the carbamate nitrogen introduces an additional rotatable bond (C–C bond; total rotatable bonds = 5 for the target vs 4 for the directly attached analog). This increased conformational freedom can be critical when the deprotected amine is intended to interact with biological targets; structure‑based design studies frequently show that a benzylic amine can adopt geometries that an aniline cannot, potentially improving target engagement.

Conformational flexibility
Class‑level
5 rotatable bonds
vs 4 in rigid aryl‑analog; benzylic amine geometry
May support ligand design flexibility
Extra rotatable bond enables SAR exploration
conformational flexibility drug design structure-based design

Optimal Application Scenarios for tert‑Butyl ((6‑bromonaphthalen‑2‑yl)methyl)carbamate Based on Verified Differentiation


Multi‑Step Medicinal Chemistry Synthesis Requiring Orthogonal Boc‑Deprotection Strategies

When a synthetic sequence demands the selective removal of an aryl‑Boc group in the presence of an alkyl‑Boc‑protected amine, the target compound serves as the stable alkyl‑Boc component. The thermal‑deprotection protocol reported by Ryan et al. (2024) [REFS‑1] allows aryl‑Boc cleavage at 100‑160 °C while the benzyl‑type Boc remains intact, enabling chemists to carry forward a protected amine handle that can be unveiled later under standard acidic conditions. This orthogonal strategy is difficult to achieve with the directly N‑Boc‑protected 6‑bromo‑2‑naphthylamine analog, whose aryl‑Boc would be cleaved prematurely.

Suzuki‑Miyaura Cross‑Coupling Followed by Amine‑Based Diversification

The 6‑bromo substituent provides a reliable handle for palladium‑catalyzed C–C bond formation, while the Boc‑protected benzyl‑amine remains unaffected under typical Suzuki conditions [REFS‑1]. After coupling, the Boc group can be removed to reveal a nucleophilic benzyl‑amine (pKa ≈ 9.3) that outperforms its aniline‑type counterpart (pKa ≈ 4.6) in subsequent amide‑bond formation, reductive amination, or urea synthesis [REFS‑2]. This dual‑purpose design reduces the number of protection/deprotection steps and improves overall synthetic throughput.

Structure–Activity Relationship (SAR) Campaigns Targeting a Benzylic Amine Pharmacophore

For hit‑to‑lead programmes where a benzylic amine is a key pharmacophore, the target compound provides a protected, ready‑to‑diversify intermediate that already possesses a cross‑coupling‑competent bromide. The conformational flexibility afforded by the methylene spacer [REFS‑1] allows the amine to adopt binding‑competent geometries that the rigid aniline analog cannot, potentially broadening the accessible chemical space during SAR exploration.

Quality‑Controlled Procurement for Reproducible Scale‑Up

With a documented purity of 98 % and batch‑specific QC (NMR, HPLC, GC) [REFS‑1], the target compound minimizes the risk of impurity‑driven batch failures in scale‑up campaigns. The comprehensive QC package exceeds that of many comparator building blocks, making it a preferred choice for industrial process chemists who require verifiable purity and traceable batch data before committing to large‑scale synthesis.

Application
Selection Property
Validation Focus
Multi‑step synthesis with orthogonal Boc deprotection
Alkyl‑Boc thermal stability under acid‑free conditions
Orthogonal deprotection protocol verification
Suzuki coupling followed by amine diversification
Aryl bromide cross‑coupling competence; benzylic amine nucleophilicity
Sequence integrity and coupling efficiency
SAR campaigns targeting benzylic amine pharmacophore
Conformational flexibility from methylene spacer
Ligand‑target geometry and binding assay context
Quality‑controlled scale‑up procurement
Documented 98% purity with batch QC package
Batch‑to‑batch reproducibility and impurity profiling
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